molecular formula C14H18N2O3 B2793299 1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide CAS No. 1421452-90-5

1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide

Cat. No.: B2793299
CAS No.: 1421452-90-5
M. Wt: 262.309
InChI Key: ZUDAINJBQZAGSH-UHFFFAOYSA-N
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Description

1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide is a synthetic organic compound belonging to the azetidine class of heterocycles. Azetidines are four-membered nitrogen-containing rings known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines

Preparation Methods

The synthesis of 1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the compound’s functional groups, which facilitate binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide can be compared with other azetidine derivatives, such as:

  • 1-acetyl-N-(2-methoxyphenyl)azetidine-3-carboxamide
  • 1-acetyl-N-(2-propoxyphenyl)azetidine-3-carboxamide
  • 1-acetyl-N-(2-butoxyphenyl)azetidine-3-carboxamide

These compounds share the azetidine core but differ in their substituents, which can significantly impact their reactivity, stability, and biological activity . The unique combination of acetyl and ethoxyphenyl groups in this compound imparts distinct properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-19-13-7-5-4-6-12(13)15-14(18)11-8-16(9-11)10(2)17/h4-7,11H,3,8-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDAINJBQZAGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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